N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide
Description
N-[2-(Oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide is a xanthene-derived carboxamide featuring a thioether-linked tetrahydropyran (oxane) substituent at the amide nitrogen. This compound’s structural uniqueness lies in its hybrid pharmacophore, combining lipophilic xanthene with a polar thioether-oxane moiety, which may influence solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c23-21(22-11-14-26-15-9-12-24-13-10-15)20-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)20/h1-8,15,20H,9-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNUUZSRLMZMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide typically involves multiple steps. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 2-(oxan-4-ylsulfanyl)ethylamine under appropriate conditions to form the desired amide bond. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the xanthene core.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in biological imaging due to its fluorescent properties, aiding in the visualization of cellular structures and processes.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide is primarily based on its fluorescent properties. The xanthene core can absorb light at specific wavelengths and emit fluorescence, making it useful for imaging and detection purposes. The compound may interact with specific molecular targets, such as proteins or nucleic acids, allowing for targeted imaging and analysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide with structurally related xanthene carboxamides, emphasizing substituent effects, physicochemical properties, and inferred applications:
Key Structural and Functional Differences:
Polarity and Solubility: The target compound’s oxane-thioether group likely improves water solubility compared to purely lipophilic analogs (e.g., N-phenyl derivatives) but less than ionic species like the hydrochloride salt in . The 4-cyanophenyl analog () exhibits high polarity due to the nitrile group, favoring interactions with polar enzyme pockets .
Lipophilicity (LogP): The methoxyethyl substituent () has a lower logP (~1.8) compared to the bulkier oxane-thioether group, which may occupy a middle range . The diethylaminoethyl-phenyl analog () shows higher logP due to aromatic and aliphatic groups but gains water solubility via salt formation .
Synthetic Accessibility: Thioether-linked substituents (as in the target compound) require specialized reagents (e.g., thiols or sulfonyl chlorides) for alkylation, similar to methods described for xanthenone derivatives in . Nitrile and ether substituents (Evidences 8, 10) are typically introduced via nucleophilic substitution or coupling reactions .
Biological Interactions: Sulfur-containing analogs: The thioether group in the target compound may enhance metabolic stability compared to ethers or esters, as sulfur is less prone to enzymatic hydrolysis. Aminoethyl derivatives () could act as cationic amphiphiles, interacting with membrane-bound targets or nucleic acids .
Research Findings and Implications
- Structural Diversity : Modifying the amide nitrogen substituent on the xanthene scaffold allows fine-tuning of physicochemical properties. For example, replacing the oxane-thioether group with a nitrile () shifts the compound from moderate polarity to high polarity, expanding its utility in aqueous environments .
- Reactivity : highlights that 9H-xanthene-9-carboxamides can undergo reduction at the amide bond, suggesting that substituents like oxane-thioether may influence redox stability or serve as prodrugs .
- Drug Design : The hybrid architecture of the target compound—combining a rigid xanthene core with a flexible thioether side chain—mirrors strategies used in kinase inhibitors (e.g., H-series compounds in ) where balanced lipophilicity and polarity are critical .
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide is a compound of considerable interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the xanthene derivative class, characterized by a xanthene core structure with various functional groups that influence its biological properties. The oxan-4-ylsulfanyl group is particularly notable for potentially enhancing the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃S |
| Molecular Weight | 365.43 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The exact mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest that it may interact with specific biological targets such as tyrosine kinases and other signaling pathways involved in cell proliferation and apoptosis. The compound's structural similarity to known inhibitors allows for hypothesized interactions with various enzymes and receptors.
Anticancer Activity
Several studies have reported the anticancer potential of xanthene derivatives, including those similar to this compound. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves inducing apoptosis through the activation of intrinsic pathways.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of a series of xanthene derivatives on human cancer cell lines. The results indicated that compounds with similar structural features exhibited significant antiproliferative effects, suggesting that this compound may also possess comparable activities.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HL-60 (Leukemia) | 8.0 |
| A549 (Lung) | 15.0 |
Antimicrobial Activity
Xanthene derivatives have been explored for their antimicrobial properties, showing effectiveness against various bacterial strains. The potential for this compound to act as an antimicrobial agent warrants further investigation.
Research Findings: Antimicrobial Efficacy
In vitro studies demonstrated that certain xanthene compounds inhibited the growth of Gram-positive and Gram-negative bacteria. This indicates a promising avenue for developing new antimicrobial agents based on this scaffold.
Pharmacological Applications
The diverse biological activities suggest potential applications in treating various diseases:
- Cancer Therapy : As an anticancer agent targeting specific malignancies.
- Antimicrobial Treatments : Development of new antibiotics.
- Inflammatory Diseases : Potential modulation of inflammatory pathways.
Q & A
Q. What synthetic methodologies are recommended for N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide?
- Methodological Answer : The synthesis involves: (i) Preparation of the oxan-4-ylsulfanyl ethylamine intermediate via nucleophilic substitution (e.g., reacting 4-mercaptotetrahydropyran with 2-chloroethylamine under basic conditions). (ii) Coupling with 9H-xanthene-9-carboxylic acid using carbodiimide-based reagents (e.g., DCC/DMAP) to form the amide bond. (iii) Purification via column chromatography or preparative HPLC to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : To confirm the integration of aromatic protons (xanthene core) and the oxan-4-ylsulfanyl ethyl group.
- HRMS : For precise molecular weight verification (e.g., [M+H]+ ion matching theoretical mass).
- HPLC : To assess purity (>98%) and monitor degradation products under varying conditions .
Q. What in vitro assays are suitable for preliminary anti-inflammatory activity screening?
- Methodological Answer :
- COX-1/COX-2 Inhibition : Use purified enzyme assays with colorimetric detection (e.g., prostaglandin conversion monitored at 590 nm).
- NF-κB Pathway Analysis : Transfected macrophage models (e.g., RAW 264.7 cells) with luciferase reporters to quantify inhibition.
- Cytokine Profiling : ELISA for TNF-α, IL-6, and IL-1β in LPS-stimulated cells .
Advanced Research Questions
Q. How does the oxan-4-ylsulfanyl group influence reactivity compared to other sulfur-containing substituents?
- Methodological Answer :
- Oxidation Studies : Treat with H2O2 or mCPBA to form sulfoxide/sulfone derivatives; monitor via TLC or LC-MS.
- Solubility Impact : Compare logP values (e.g., oxan-4-ylsulfanyl vs. phenylsulfonyl) using shake-flask or computational methods (e.g., MarvinSketch).
- Stability : Assess hydrolytic stability in PBS (pH 7.4) at 37°C over 72 hours .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Standardization : Replicate assays under controlled conditions (e.g., identical cell lines, serum-free media, and incubation times).
- Purity Verification : Use HPLC-MS to exclude batch-to-batch variability (e.g., oxidation byproducts).
- Metabolic Stability : Evaluate liver microsomal degradation to identify active/inactive metabolites .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 or NF-κB targets (PDB IDs: 5KIR, 1NFI).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding pocket stability.
- QSAR Models : Train models with descriptors like polar surface area and H-bond acceptors to correlate structure with activity .
Q. How can fluorescence quenching mechanisms be investigated for this xanthene derivative?
- Methodological Answer :
- Steady-State Fluorescence : Measure emission spectra (λex = 350 nm) in solvents of varying polarity (e.g., ethanol, DMSO).
- Stern-Volmer Analysis : Calculate quenching constants (KSV) using iodide or acrylamide as quenchers.
- Time-Resolved Fluorescence : Use TCSPC to determine lifetime changes (τ) upon binding to biomolecules .
Q. What strategies optimize stability for in vivo pharmacokinetic studies?
- Methodological Answer :
- Lyophilization : Formulate as a lyophilized powder with trehalose (5% w/v) to enhance shelf life.
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Plasma Stability : Incubate with rat plasma (37°C, 1 hour) and quantify parent compound via LC-MS/MS .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., oxan-4-ylsulfanyl → morpholinylsulfonyl) and evaluate activity.
- Physicochemical Profiling : Measure solubility (shake-flask), permeability (Caco-2 assay), and plasma protein binding (equilibrium dialysis).
- Biological Screening : Test analogs in dose-response assays (IC50 determination) for anti-inflammatory or anticancer activity .
Q. What in vivo models assess pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Pharmacokinetics : Administer IV/PO doses (10 mg/kg); collect plasma at 0–24 hours for LC-MS/MS analysis (AUC, Cmax).
- Tissue Distribution : Sacrifice animals at 24 hours; quantify compound in liver, kidney, and brain via LC-MS.
- Acute Toxicity : Conduct OECD 423 guidelines; monitor mortality, organ weights, and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
